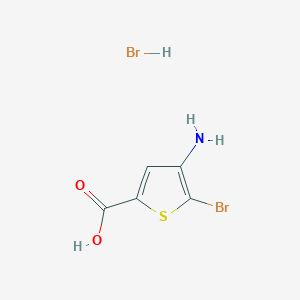

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may offer insights into the chemistry of similar structures. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves the preparation of biologically active compounds based on a triazole scaffold, which indicates a general interest in amino-substituted heterocycles for biological activity . Similarly, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile demonstrates the utility of brominated and amino-substituted heterocycles as versatile intermediates for further chemical modifications .

Synthesis Analysis

The papers describe various synthetic routes for related compounds. The first paper outlines a ruthenium-catalyzed cycloaddition process to create triazole amino acids, which are then used to synthesize dipeptides and HSP90 inhibitors . The second paper presents a novel synthesis of a pyrazole derivative, which involves a selective Sandmeyer reaction, indicating the potential for halogenation reactions in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, although the specific details would depend on the reactivity of the thiophene ring.

Molecular Structure Analysis

While the molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide is not analyzed in the papers, the third paper does provide an X-ray structure analysis of a related compound, cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . This suggests that X-ray crystallography could be a valuable tool for determining the molecular structure of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide, as well as for understanding the stereochemistry and conformational aspects of similar compounds.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. However, the synthesis of related compounds involves reactions that could be relevant, such as the cycloaddition for triazole formation and the Sandmeyer reaction for introducing bromine into a heterocyclic ring . These reactions highlight the importance of regiocontrol and selectivity in the synthesis of amino- and bromo-substituted heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide are not discussed in the provided papers. Nonetheless, the papers do mention properties of similar compounds, such as the biochemistry of threo-3-(p-chlorophenyl)-4-amino-valeric acid , which could provide a starting point for hypothesizing about the properties of the compound . The presence of amino and bromo substituents would likely influence the compound's solubility, acidity, and potential for forming salts and hydrogen bonds.

科学的研究の応用

Synthesis of Heterocyclic Compounds

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide can be utilized in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of thienopyranones and thienopyridinones, achieved through condensation reactions and subsequent cyclization (Ames & Ribeiro, 1975).

Development of Spasmolytic Agents

The compound plays a role in the development of spasmolytic agents. Novel thiophene-based derivatives synthesized from 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide have shown promising spasmolytic effects. These effects were evaluated using various experimental methods, including density functional theory (DFT) calculations (Rasool et al., 2020).

Exploration in Poly(ADP-ribose)polymerase (PARP) Inhibition

Research involving this compound extends to the field of cancer treatment, specifically as potential inhibitors of poly(ADP-ribose)polymerase (PARP). PARP inhibitors are significant in cancer therapy as they enhance the effects of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms. Synthesized aminothiophenecarboxamide salts from 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide have shown potential in this area (Shinkwin, Whish, & Threadgill, 1999).

Environmental-Friendly Synthesis Techniques

The compound is also significant in developing environmental-friendly synthesis techniques. For instance, 2-Thiophenecarboxylic acid, a related compound, has been synthesized using methods that emphasize environmental sustainability, with 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide possibly playing a role in similar syntheses (Guo Hai, 2007).

Antibacterial and Antifungal Applications

Further, there is exploration into the antibacterial and antifungal potential of compounds derived from 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide. These synthesized compounds have shown varying degrees of effectiveness in combating bacterial and fungal infections (Sharma et al., 2022).

Anticancer Activity

Additionally, derivatives of 4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide have been investigated for their anticancer activities. Specific Schiff base compounds synthesized using this thiophene derivative have shown potential efficacy against various cancer cell lines, indicating its role in the development of new anticancer agents (S. M et al., 2022).

Safety And Hazards

Safety precautions for handling “4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide” include keeping the container tightly closed, protecting it from moisture, and handling it under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

特性

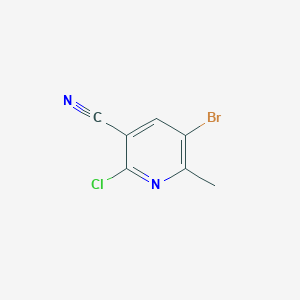

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S.BrH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMQVBTDAZMTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527619 |

Source

|

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromothiophene-2-carboxylic acid hydrobromide | |

CAS RN |

89499-35-4 |

Source

|

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。